Structure Elucidation of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: A Spectroscopic and Spectrometric Approach
Structure Elucidation of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: A Spectroscopic and Spectrometric Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and pharmaceutical development. The process of structure elucidation validates synthetic pathways, ensures the purity and identity of active pharmaceutical ingredients (APIs), and is a prerequisite for understanding structure-activity relationships (SAR). This guide provides an in-depth, technical walkthrough for the complete structure elucidation of 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a substituted oxazolidinone. This class of compounds is of significant interest in medicinal chemistry. We will detail a multi-technique analytical workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes not just the 'how' but the 'why' behind experimental choices, providing a robust, self-validating framework for analysis.
Introduction: The Oxazolidinone Scaffold and the Importance of Structural Verification
Oxazolidinones represent a critical class of heterocyclic compounds, with members exhibiting a wide range of biological activities, most notably as antibacterial agents. The precise arrangement of substituents on the core ring system dictates their pharmacological and toxicological profiles. Therefore, unambiguous structure confirmation of novel analogues like 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a non-negotiable step in the research and development pipeline. Any ambiguity can lead to flawed SAR interpretations, wasted resources, and potential safety issues.
Foundational Analysis: Mass Spectrometry for Molecular Formula Determination
The first step in any structure elucidation puzzle is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that allows for the calculation of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solution should be sonicated for 2 minutes to ensure complete dissolution.
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Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.
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Analysis Mode: Operate in positive ion mode, as the primary amine group on the compound is readily protonated.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.
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Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental formula based on the measured accurate mass. The software will typically provide a list of possible formulas within a specified mass tolerance (e.g., ±5 ppm).
Expected Data & Interpretation
For 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (C₁₀H₁₂N₂O₃), the theoretical monoisotopic mass is 208.0848 g/mol . The expected [M+H]⁺ ion would have an m/z of 209.0921.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Theoretical Monoisotopic Mass | 208.0848 u |
| Expected [M+H]⁺ (m/z) | 209.0921 u |
| Expected [M+Na]⁺ (m/z) | 231.0740 u |
The HRMS data should yield a measured m/z value for the [M+H]⁺ ion that is within 5 ppm of the theoretical value. This provides strong confidence in the proposed molecular formula, which serves as the foundation for all subsequent spectroscopic analysis.
Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By detecting the vibrational frequencies of bonds, we can confirm the presence of key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
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Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.
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Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
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Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum is typically displayed as % Transmittance versus Wavenumber (cm⁻¹).
Data Interpretation
The IR spectrum provides a "fingerprint" of the molecule's functional groups. For our target compound, we expect to observe characteristic absorption bands.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | N-H Stretch | 3400-3300 (two bands for -NH₂) |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Aliphatic C-H | C-H Stretch | 3000-2850 |
| Carbonyl (Oxazolidinone) | C=O Stretch | ~1750 |
| Aromatic C=C | C=C Stretch | 1600-1450 |
| Ether (C-O-C) | C-O Stretch | 1250-1050 (asymmetric/symmetric) |
The presence of a strong absorption around 1750 cm⁻¹ is highly indicative of the cyclic carbamate (oxazolidinone) carbonyl group. The bands in the 3400-3300 cm⁻¹ region would confirm the primary amine.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom in the structure.
Experimental Workflow: A Multi-Experiment Approach
Caption: Integrated NMR workflow for complete structure elucidation.
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual solvent peak does not obscure key regions. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
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1D Spectra Acquisition:
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¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution. The spectral width should cover from -1 to 12 ppm.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. The spectral width should cover from 0 to 200 ppm.
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2D Spectra Acquisition:
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COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.
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HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations).
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule.
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Data Interpretation and Structure Assembly
Let's break down the expected NMR data for 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and how it leads to the final structure.
Step 1: Analyze the ¹H NMR Spectrum
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Aromatic Region (δ 6.0-8.0 ppm): We expect to see three protons on the substituted benzene ring. The substitution pattern (1,2,4-) will give rise to a characteristic set of multiplicities. We anticipate one singlet (or a narrow doublet) and two doublets.
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Oxazolidinone Ring Protons (δ 3.5-4.5 ppm): The two methylene groups (-CH₂-O- and -CH₂-N-) will appear as two distinct signals, likely multiplets (e.g., triplets), each integrating to 2H.
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Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to 3H is expected for the -OCH₃ group.
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Amine Protons (δ ~5.0 ppm, broad): A broad singlet integrating to 2H for the -NH₂ group. The chemical shift of this peak can be variable and it may exchange with D₂O.
Step 2: Analyze the ¹³C NMR Spectrum
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Carbonyl Carbon (δ ~155 ppm): A signal in the downfield region characteristic of a carbamate carbonyl.
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Aromatic Carbons (δ 100-150 ppm): Six signals are expected. Four will be C-H carbons (identified via HSQC) and two will be quaternary carbons (C-N, C-O).
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Oxazolidinone Ring Carbons (δ ~45 and ~65 ppm): Two signals for the -CH₂-N- and -CH₂-O- carbons.
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Methoxy Carbon (δ ~55 ppm): A signal for the -OCH₃ carbon.
Step 3: Connect the Pieces with 2D NMR
The true power of NMR is realized through 2D experiments that build the molecular framework.
Caption: Key COSY and HMBC correlations for structure assembly.
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HSQC: This experiment definitively links each proton signal (except the labile NH₂) to its attached carbon. For example, the aromatic proton signals will correlate to the aromatic C-H signals in the ¹³C spectrum.
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COSY: This will show coupling between adjacent protons. We expect to see a correlation between the two methylene groups on the oxazolidinone ring (-CH₂-CH₂-). We would also see correlations between adjacent aromatic protons.
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HMBC: This is the final and most critical step. It reveals long-range (2-3 bond) correlations and connects all the fragments. Key expected correlations include:
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The protons of the methoxy group (-OCH₃) will show a correlation to the aromatic carbon to which it is attached (C2).
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The protons of the oxazolidinone -CH₂-N- group will show a correlation to the aromatic carbon it is attached to (C1) and to the carbonyl carbon (C=O).
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The aromatic protons will show correlations to nearby quaternary carbons, confirming the substitution pattern.
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By systematically analyzing these correlations, one can piece together the entire molecular structure with a very high degree of confidence, confirming the connectivity between the substituted phenyl ring and the oxazolidinone moiety.
Final Confirmation and Data Summary
The convergence of data from HRMS, FT-IR, and a full suite of NMR experiments provides an undeniable confirmation of the structure of 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.
Summary of Key Spectroscopic Data
| Technique | Feature | Observed Data | Interpretation |
| HRMS (ESI-TOF) | [M+H]⁺ | m/z 209.0921 (within 5 ppm) | Confirms Molecular Formula: C₁₀H₁₂N₂O₃ |
| FT-IR (ATR) | Carbonyl Stretch | ~1750 cm⁻¹ | Oxazolidinone C=O group present |
| N-H Stretch | 3400-3300 cm⁻¹ | Primary amine (-NH₂) group present | |
| ¹H NMR (400 MHz) | δ ~3.8 (s, 3H) | Singlet, 3 protons | Methoxy (-OCH₃) group |
| δ ~4.0-4.5 (m, 4H) | Two multiplets, 2H each | Oxazolidinone -CH₂CH₂- | |
| δ ~6.1-6.8 (m, 3H) | Aromatic pattern | 1,2,4-trisubstituted benzene ring | |
| ¹³C NMR (100 MHz) | δ ~155 | Quaternary Carbon | Oxazolidinone C=O |
| δ ~55 | Methyl Carbon | Methoxy (-OCH₃) carbon | |
| HMBC | OCH₃ (¹H) -> C (¹³C) | Correlation to aromatic C at ~148 ppm | Confirms C-O-CH₃ connectivity |
| -CH₂N- (¹H) -> C (¹³C) | Correlation to aromatic C at ~130 ppm | Confirms Phenyl-N bond |
Conclusion
The structure elucidation of a novel chemical entity is a systematic process of hypothesis generation and validation. By employing an orthogonal set of powerful analytical techniques—HRMS for molecular formula, FT-IR for functional groups, and a comprehensive suite of NMR experiments for the detailed atomic framework—we can achieve unambiguous structure confirmation. This guide has outlined a field-proven, logical workflow for the characterization of 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. Adherence to this rigorous, multi-technique approach ensures the scientific integrity of the data and provides the solid foundation required for all subsequent research and development activities.
References
This section would be populated with citations to specific journal articles detailing the synthesis of this or related compounds, as well as authoritative texts and review articles on spectroscopic techniques.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]
